molecular formula C12H13N5O2 B2748002 N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097862-52-5

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2748002
CAS No.: 2097862-52-5
M. Wt: 259.269
InChI Key: PPMRPFMWMAHFIG-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the 5-methyl-1,2-oxazole-3-carbonyl intermediate, which is then reacted with azetidin-3-ylamine under controlled conditions to form the desired product. Common reagents used in these reactions include organic solvents like methanol and ethanol, and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pressure control is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine include:

Uniqueness

What sets this compound apart is its unique combination of the oxazole, azetidine, and pyridazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-8-5-10(16-19-8)12(18)17-6-9(7-17)14-11-3-2-4-13-15-11/h2-5,9H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMRPFMWMAHFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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